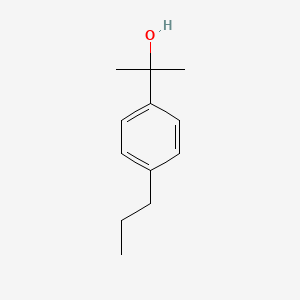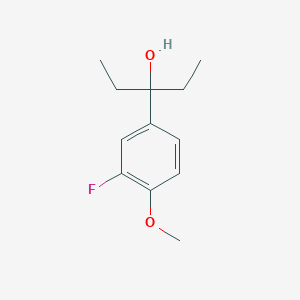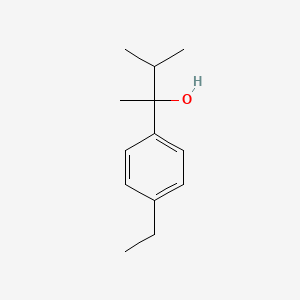
2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a butanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3,4-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 3-methyl-2-butanone under controlled conditions to yield the desired alcohol.
-
Friedel-Crafts Alkylation: : Another synthetic route involves Friedel-Crafts alkylation, where 3,4-dimethylbenzene is alkylated with 3-methyl-2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and solvents are chosen to maximize yield and minimize environmental impact. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : This compound can be reduced to form various hydrocarbons. Catalytic hydrogenation using palladium on carbon is a typical method for such reductions.
-
Substitution: : The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common reactions facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 2-(3,4-Dimethylphenyl)-3-methyl-butan-2-one.
Reduction: 2-(3,4-Dimethylphenyl)-3-methyl-butane.
Substitution: 2-(3,4-Dibromophenyl)-3-methyl-butan-2-ol (for halogenation).
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to bioactivity, making it a candidate for drug development and testing.
Industry
In the materials science industry, this compound can be used as an intermediate in the production of polymers and resins. Its properties may enhance the performance of these materials in various applications.
Mecanismo De Acción
The mechanism by which 2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dimethylphenyl)-2-propanol: Similar in structure but with a different alkyl group.
2-(3,4-Dimethylphenyl)-1-butanol: Differing by the position of the hydroxyl group.
3,4-Dimethylphenylmethanol: Lacks the additional methyl group on the butanol moiety.
Uniqueness
2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the butanol moiety. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)13(5,14)12-7-6-10(3)11(4)8-12/h6-9,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVJCJCLFWFLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














